1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole
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Overview
Description
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole is a boronic acid derivative with a phenyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of phenylboronic acid with 1H-1,2,4-triazole in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere. The reaction typically requires heating and the use of a solvent like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced to form aminotriazoles.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are typically employed.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Aminotriazoles: Resulting from the reduction of the triazole ring.
Substituted Phenyl Derivatives: Produced through electrophilic substitution reactions.
Scientific Research Applications
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be employed in the development of bioactive molecules and as a tool in biological studies.
Industry: The compound is used in the production of advanced materials and in catalysis.
Mechanism of Action
The mechanism by which 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine or cysteine, in enzymes, thereby modulating their activity. The triazole ring can interact with nucleic acids and proteins, influencing various biological processes.
Comparison with Similar Compounds
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole is unique due to its combination of a boronic acid group and a triazole ring. Similar compounds include:
Phenylboronic Acid: Lacks the triazole ring and has different reactivity.
1H-1,2,4-Triazole Derivatives: Do not contain the boronic acid group and have distinct biological activities.
Boronic Esters: Similar in structure but lack the triazole functionality.
The presence of both functional groups in this compound allows for a wide range of chemical reactions and biological activities, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
1888441-46-0 |
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Molecular Formula |
C14H18BN3O2 |
Molecular Weight |
271.12 g/mol |
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-5-7-12(8-11)18-10-16-9-17-18/h5-10H,1-4H3 |
InChI Key |
AXOBOLQSSQIPMC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=NC=N3 |
Purity |
95 |
Origin of Product |
United States |
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